molecular formula C14H17N3O2 B13943201 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl- CAS No. 55227-82-2

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-

Cat. No.: B13943201
CAS No.: 55227-82-2
M. Wt: 259.30 g/mol
InChI Key: ZUBUJMCOCPZLPK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with dimethylamine and ethyl chloroformate to introduce the N,N-dimethyl and ethoxy groups, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features but different functional groups.

    N-Phenylpyrazole: Shares the pyrazole core but lacks the N,N-dimethyl and ethoxy groups.

    5-Ethoxy-1-phenylpyrazole: Similar structure but without the N,N-dimethyl group.

Uniqueness

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Introduction

1H-Pyrazole derivatives, particularly the compound N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide (CAS Number: 55227-82-2), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific pyrazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is C14H17N3O2, with a molecular weight of 259.304 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC14H17N3O2
Molecular Weight259.304 g/mol
CAS Number55227-82-2
LogP1.9728
PSA47.36 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer
  • Prostate Cancer

In vitro studies demonstrated significant antiproliferative effects against these cancer types, suggesting that this compound may serve as a lead for developing new anticancer agents .

Anti-inflammatory Activity

The pyrazole structure is also associated with anti-inflammatory properties. Compounds derived from this scaffold have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that pyrazole derivatives possess significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Other Pharmacological Activities

The biological activity spectrum of pyrazole compounds extends to:

  • Antidepressant Activity: Some derivatives have shown promise in preclinical models for treating depression.
  • Anticoagulant Activity: Research indicates that certain pyrazole derivatives can act as inhibitors of platelet aggregation, thus having potential as anticoagulant agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide:

  • Synthesis and Evaluation: A study synthesized a series of pyrazole derivatives and evaluated their anticancer properties in vitro and in vivo, demonstrating the potential of these compounds in cancer therapy .
  • Anti-inflammatory Activity Assessment: In vivo models showed that specific pyrazole derivatives significantly reduced edema and inflammation markers compared to control groups .
  • Antimicrobial Testing: Compounds were tested against bacterial strains such as E. coli and Staphylococcus aureus, exhibiting promising results that warrant further exploration .

Properties

CAS No.

55227-82-2

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-ethoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-10-12(14(18)16(2)3)15-17(13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

ZUBUJMCOCPZLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

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